
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying cellular and neuronal processes.
作用机制
CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. By blocking the activation of NMDA receptors, CPP can inhibit the influx of calcium ions into cells, which is a key step in the signaling pathways that underlie synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, CPP can also modulate the activity of other ion channels and receptors, including AMPA receptors, GABA receptors, and voltage-gated calcium channels. CPP has been shown to have neuroprotective effects in animal models of stroke and epilepsy, and it has also been shown to enhance learning and memory processes in healthy animals.
实验室实验的优点和局限性
CPP has several advantages as a tool for studying cellular and neuronal processes. It is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying the effects of drugs and other compounds on neuronal function. CPP is also highly selective for the NMDA receptor, which allows researchers to specifically target this receptor in their experiments.
However, there are also some limitations to the use of CPP in lab experiments. CPP is a potent and long-lasting inhibitor of the NMDA receptor, which can make it difficult to control the duration and intensity of its effects. In addition, CPP can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
未来方向
For the use of CPP include investigating its role in neurological disorders and developing new compounds that can selectively target different subtypes of NMDA receptors.
合成方法
CPP can be synthesized through a multistep process that involves the reaction of 1-methylcyclopentan-1-carboxylic acid with N-methylpyrrolidin-3-one in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and a base to yield CPP in high yields and purity.
科学研究应用
CPP has been widely used in scientific research as a tool to study cellular and neuronal processes. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used to investigate the role of NMDA receptors in various physiological and pathological conditions, including stroke, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(5-3-4-6-12)11(16)13-9-7-10(15)14(2)8-9/h9H,3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOAEKHVUVPMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

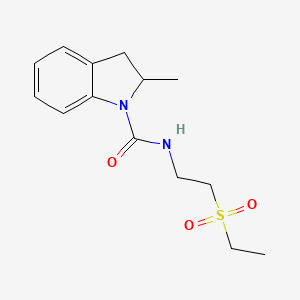
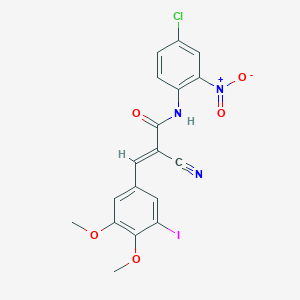
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
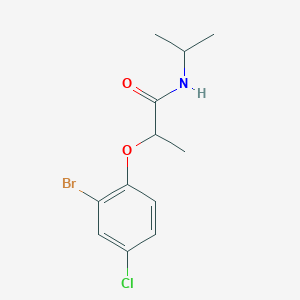
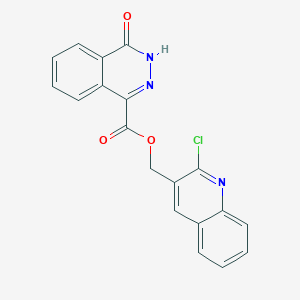
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
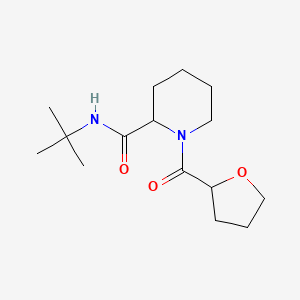
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)